2-Picenecarboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

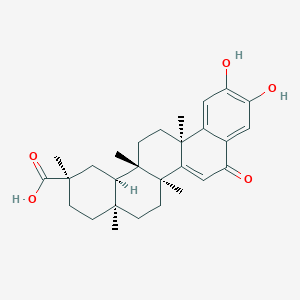

Molekularformel |

C28H36O5 |

|---|---|

Molekulargewicht |

452.6 g/mol |

IUPAC-Name |

(2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C28H36O5/c1-24-6-7-25(2,23(32)33)15-22(24)28(5)11-9-26(3)17-13-20(31)19(30)12-16(17)18(29)14-21(26)27(28,4)10-8-24/h12-14,22,30-31H,6-11,15H2,1-5H3,(H,32,33)/t22-,24-,25-,26+,27-,28+/m1/s1 |

InChI-Schlüssel |

MEUCDRGPRSOAHE-BRUCSKOJSA-N |

Isomerische SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C=C5C(=O)C=C4[C@]3(CC2)C)O)O)C)C)(C)C(=O)O |

Kanonische SMILES |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 2-Pyrenecarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest in the fields of materials science, medicinal chemistry, and diagnostics due to their unique photophysical properties. Specifically, 2-pyrenecarboxylic acid serves as a crucial intermediate for the functionalization of the pyrene core, enabling its incorporation into larger molecular architectures, including therapeutic agents and fluorescent probes. This technical guide provides an in-depth overview of the primary synthetic routes to 2-pyrenecarboxylic acid from pyrene, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Primary Synthetic Strategies

Two principal and well-documented methods for the synthesis of 2-pyrenecarboxylic acid from pyrene are highlighted in this guide:

-

Three-Step Synthesis via Friedel-Crafts Acylation and Haller-Bauer Cleavage: This robust and high-yielding classical approach involves the initial acylation of pyrene, followed by a cyclization and a subsequent ring-cleavage reaction. This method is particularly suitable for large-scale synthesis.[1][2]

-

Two-Step Synthesis via Vilsmeier-Haack Formylation and Oxidation: This route offers a more direct approach, beginning with the formylation of pyrene to yield 2-formylpyrene, which is then oxidized to the target carboxylic acid.[3][4][5]

Route 1: Three-Step Synthesis via Friedel-Crafts Acylation and Haller-Bauer Cleavage

This synthetic pathway is a reliable method for producing 2-pyrenecarboxylic acid in high overall yield.[6][7] The logical workflow for this synthesis is depicted below.

References

- 1. d-nb.info [d-nb.info]

- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. A Practical, Large-Scale Synthesis of Pyrene-2-Carboxylic Acid | Davis Research Group [davis.chm.bris.ac.uk]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Pyrenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a molecule of significant interest in various scientific domains, including materials science and medicinal chemistry. Its rigid, planar pyrene core coupled with a reactive carboxylic acid group imparts unique photophysical and chemical properties. This technical guide provides a detailed overview of the core physicochemical characteristics of 2-pyrenecarboxylic acid, offering a valuable resource for researchers and professionals working with this compound.

Chemical Structure and Identification

2-Pyrenecarboxylic acid consists of a pyrene backbone substituted with a carboxylic acid group at the C-2 position.

Chemical Formula: C₁₇H₁₀O₂

Molecular Weight: 246.26 g/mol [1]

CAS Number: 36428-96-3

Physicochemical Properties

The key physicochemical properties of 2-pyrenecarboxylic acid are summarized in the table below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models and should be considered as estimates.

| Property | Value | Source |

| Melting Point | 326 °C | [2] |

| Boiling Point (Predicted) | 437.2 ± 14.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 4.20 ± 0.30 | [2] |

| LogP (Predicted) | 4.85 | [3] |

Solubility Profile

Due to its large, nonpolar pyrene core, 2-pyrenecarboxylic acid exhibits limited solubility in aqueous solutions. However, it is soluble in many organic solvents. The carboxylic acid group can be deprotonated in basic solutions, forming the more soluble carboxylate salt.

| Solvent | Qualitative Solubility |

| Water | Limited |

| Ethanol | Soluble |

| Acetone | Soluble |

| Toluene | Soluble (especially when hot) |

| Diethyl Ether | Soluble |

Spectral Properties

The extended aromatic system of the pyrene core in 2-pyrenecarboxylic acid gives rise to characteristic spectral features.

UV-Visible Spectroscopy

Carboxylic acids typically exhibit a weak n→π* transition in the 200-215 nm range[4]. However, the extensive conjugation of the pyrene moiety is expected to cause a significant bathochromic (red) shift, with strong π→π* transitions appearing at higher wavelengths. The absorption spectrum of pyrene itself shows characteristic peaks, and the addition of a carboxylic acid group will modify this spectrum.

Fluorescence Spectroscopy

Pyrene and its derivatives are well-known for their fluorescent properties. The fluorescence emission of pyrene is characterized by a series of vibronic bands[5]. The exact excitation and emission maxima of 2-pyrenecarboxylic acid will be influenced by the solvent polarity and the electronic effects of the carboxylic acid group.

NMR Spectroscopy

¹H NMR: The aromatic protons of the pyrene ring are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very low field, often above 10 ppm.

¹³C NMR: The sp² hybridized carbons of the pyrene ring will show signals in the aromatic region (approximately 120-150 ppm). The carbonyl carbon of the carboxylic acid group is significantly deshielded and is expected to appear in the range of 165-185 ppm.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of 2-pyrenecarboxylic acid.

Synthesis and Purification of 2-Pyrenecarboxylic Acid

A practical, large-scale synthesis of 2-pyrenecarboxylic acid has been reported, which can be adapted for laboratory use[6][7]. The general workflow involves the carboxylation of pyrene.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, pyrene is dissolved in an appropriate solvent (e.g., a chlorinated solvent).

-

Carboxylation: A carboxylating agent (e.g., oxalyl chloride with a Lewis acid catalyst like aluminum chloride) is added under controlled temperature conditions. The reaction is stirred until completion.

-

Work-up: The reaction mixture is quenched, typically with an acidic aqueous solution, to hydrolyze the intermediate and precipitate the crude 2-pyrenecarboxylic acid.

-

Purification by Hot Filtration/Recrystallization: The crude product is dissolved in a minimal amount of hot toluene. Any insoluble impurities are removed by hot gravity filtration. The filtrate is then allowed to cool slowly to induce crystallization of the purified 2-pyrenecarboxylic acid.

-

Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Determination of Melting Point

Apparatus: Digital melting point apparatus or oil bath with a thermometer.

Methodology:

-

A small amount of the dried, purified 2-pyrenecarboxylic acid is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range over which the solid melts is recorded as the melting point.

Determination of Solubility

Methodology (Shake-Flask Method):

-

An excess amount of 2-pyrenecarboxylic acid is added to a known volume of the solvent of interest in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

A known volume of the filtrate is taken, and the solvent is evaporated to dryness.

-

The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/L).

Determination of pKa (Potentiometric Titration)

Apparatus: pH meter with a calibrated electrode, burette, and magnetic stirrer.

Methodology:

-

A known mass of 2-pyrenecarboxylic acid is dissolved in a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration.

-

The solution is placed in a beaker with a magnetic stir bar.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific involvement of 2-pyrenecarboxylic acid in biological signaling pathways. Further research is required to elucidate its potential biological activities and mechanisms of action.

Conclusion

2-Pyrenecarboxylic acid is a versatile compound with distinct physicochemical properties stemming from its pyrene core and carboxylic acid functionality. This guide provides a foundational understanding of these properties and outlines standard experimental procedures for their determination. The provided data and protocols are intended to support researchers and professionals in their work with this intriguing molecule. As research progresses, a more detailed understanding of its spectral properties and potential biological roles is anticipated.

References

- 1. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. researchgate.net [researchgate.net]

Solubility of 2-Pyrenecarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 2-pyrenecarboxylic acid's solubility in organic solvents. Due to a notable lack of specific quantitative data in publicly available scientific literature, this document focuses on summarizing the available qualitative information and presenting a standardized experimental protocol for researchers to determine precise solubility values.

Introduction

2-Pyrenecarboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative containing a carboxylic acid functional group. Its unique photophysical properties and rigid structure make it a valuable building block in the development of fluorescent probes, organic electronics, and novel pharmaceutical compounds. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. The polarity imparted by the carboxylic acid group, combined with the large, nonpolar pyrene core, results in complex solubility behavior that necessitates empirical determination.

Solubility Profile of 2-Pyrenecarboxylic Acid

Exhaustive searches of scientific databases, patent literature, and chemical supplier technical data sheets did not yield specific quantitative solubility data for 2-pyrenecarboxylic acid in common organic solvents. However, qualitative information and inferences from related compounds provide some guidance.

Table 1: Summary of Qualitative Solubility Data for Pyrenecarboxylic Acids

| Compound | Solvent | Temperature | Solubility | Source/Remark |

| 2-Pyrenecarboxylic Acid | Toluene | Elevated (110°C) | Sufficient for hot filtration | Implied from a documented purification procedure.[1] |

| 1-Pyrenecarboxylic Acid | Dimethylformamide (DMF) | Not Specified | Soluble | General information from chemical suppliers. |

| 1-Pyrenecarboxylic Acid | Methanol | Not Specified | Soluble | General information from chemical suppliers. |

| 1-Pyrenecarboxylic Acid | Ethanol | Not Specified | Soluble | General information from chemical suppliers.[2] |

| 1-Pyrenecarboxylic Acid | Acetone | Not Specified | Soluble | General information from chemical suppliers.[2] |

It is important to note that the solubility of 1-pyrenecarboxylic acid, an isomer, may not directly translate to 2-pyrenecarboxylic acid due to differences in crystal packing and molecular interactions. However, its solubility in polar aprotic (DMF, acetone) and polar protic (methanol, ethanol) solvents suggests that 2-pyrenecarboxylic acid is likely to exhibit some degree of solubility in these solvent classes. The observation that it can be purified by hot filtration in toluene indicates that its solubility in this nonpolar aromatic solvent is significantly temperature-dependent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of 2-pyrenecarboxylic acid solubility in an organic solvent, based on the widely accepted "shake-flask" or equilibrium solubility method.[3][4]

3.1. Materials and Equipment

-

2-Pyrenecarboxylic acid (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg or better)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector, or a UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

3.2. Experimental Workflow

The general workflow for determining the equilibrium solubility is depicted in the diagram below.

Caption: General workflow for the shake-flask solubility determination method.

3.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-pyrenecarboxylic acid to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation at the same temperature can be used to facilitate this process.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 2-pyrenecarboxylic acid of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC with UV or fluorescence detection, or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 2-pyrenecarboxylic acid in the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Conclusion

References

The Structural Elucidation of 2-Pyrenecarboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a molecule of significant interest in various fields, including materials science and drug development, owing to its unique photophysical properties and potential as a versatile building block. A thorough understanding of its three-dimensional structure is paramount for predicting its behavior, designing novel derivatives, and elucidating its interactions with biological targets. This technical guide provides a comprehensive overview of the current knowledge regarding the crystal structure of 2-pyrenecarboxylic acid, including detailed experimental protocols for its synthesis.

While a definitive, publicly available experimental crystal structure for 2-pyrenecarboxylic acid remains elusive in crystallographic databases, this guide furnishes key structural data for the closely related isomer, 1-pyrenecarboxylic acid, to offer valuable comparative insights. Furthermore, we present established methodologies for the synthesis and purification of 2-pyrenecarboxylic acid, which are crucial first steps for any researcher aiming to perform crystallographic studies.

Experimental Protocols

Synthesis of 2-Pyrenecarboxylic Acid

A robust and efficient three-step process for the multigram-scale synthesis of 2-pyrenecarboxylic acid has been reported, with an overall yield exceeding 70% from pyrene[1]. The synthesis involves the Friedel-Crafts acylation of pyrene, followed by an intramolecular cyclization and a final oxidative cleavage.

Step 1: Friedel-Crafts Acylation

-

Reagents: Pyrene, Phthalic anhydride, Aluminum chloride (AlCl₃), Benzene.

-

Procedure: To a solution of pyrene and phthalic anhydride in benzene, AlCl₃ is added portion-wise at 40-50°C. The reaction mixture is stirred for 1 hour.

Step 2: Intramolecular Cyclization

-

Reagents: The product from Step 1, Benzoyl chloride, 1-Chloronaphthalene.

-

Procedure: The intermediate from the acylation step is refluxed in 1-chloronaphthalene with benzoyl chloride for 1 hour.

Step 3: Oxidative Cleavage

-

Reagents: The product from Step 2, Potassium hydroxide (KOH).

-

Procedure: The cyclized product is subjected to a molten KOH treatment at 195-215°C for 30 minutes. The reaction is then quenched with water.

Purification:

The crude 2-pyrenecarboxylic acid is purified by hot filtration in toluene at 110°C. The purified product crystallizes upon cooling the filtrate to room temperature[1].

A workflow for the synthesis is depicted below:

Crystal Structure Data

As of the latest literature search, a complete, experimentally determined crystal structure of 2-pyrenecarboxylic acid is not available in the primary crystallographic databases. However, valuable structural insights can be gleaned from the data available for its isomer, 1-pyrenecarboxylic acid. It is important to note that while the core pyrene structure is identical, the position of the carboxylic acid group will influence the crystal packing and intermolecular interactions.

Physicochemical Properties of Pyrenecarboxylic Acids

| Property | 1-Pyrenecarboxylic Acid | 2-Pyrenecarboxylic Acid |

| Molecular Formula | C₁₇H₁₀O₂ | C₁₇H₁₀O₂ |

| Molecular Weight | 246.26 g/mol | 246.26 g/mol |

| CAS Number | 19694-02-1 | 36428-96-3 |

| Melting Point | 270-272 °C | Not Reported |

Crystallographic Data for 1-Pyrenecarboxylic Acid (for comparative purposes)

Logical Relationship for Crystallographic Analysis

The general workflow for determining the crystal structure of a compound like 2-pyrenecarboxylic acid is outlined below. This process is fundamental for any researcher aiming to contribute the definitive crystal structure to the scientific community.

Future Outlook

The absence of a published crystal structure for 2-pyrenecarboxylic acid represents a significant knowledge gap. Researchers possessing the expertise and resources for single-crystal X-ray diffraction are encouraged to pursue the determination of this structure. Such an endeavor would provide invaluable data for computational modeling, materials design, and understanding the structure-activity relationships of its derivatives in biological systems. Computational crystal structure prediction (CSP) methods could also be employed to generate hypothetical structures and guide experimental crystallization efforts[3][4][5][6][7]. The availability of a definitive crystal structure would undoubtedly accelerate research and development in the numerous application areas of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-PYRENECARBOXYLIC ACID | 19694-02-1 [chemicalbook.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Pyrenecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a validated synthetic route for 2-pyrenecarboxylic acid (CAS No: 36428-96-3). The information herein is intended to support research and development activities where the unique photophysical and chemical properties of the pyrene moiety are of interest.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₀O₂ | PubChem[1] |

| Molecular Weight | 246.26 g/mol | PubChem[1] |

| Melting Point | 326 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 437.2 ± 14.0 °C | ChemicalBook[2] |

| pKa (Predicted) | 4.20 ± 0.30 | ChemicalBook[2] |

| Density (Predicted) | 1.411 ± 0.06 g/cm³ | ChemicalBook[2] |

Spectroscopic Data

Detailed experimental spectroscopic data for 2-pyrenecarboxylic acid is typically provided in the supporting information of primary literature detailing its synthesis and characterization.[3][4] The following sections describe the expected spectral characteristics based on its structure, supplemented with data from analogous compounds where specified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data: The proton NMR spectrum of 2-pyrenecarboxylic acid is expected to exhibit a complex multiplet pattern in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the nine protons on the pyrene ring system. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), which is characteristic for carboxylic acid protons. The exact chemical shifts and coupling constants would be dependent on the solvent used and the concentration.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show 17 distinct resonances. The carbonyl carbon of the carboxylic acid is expected in the δ 165-185 ppm region. The remaining 16 carbons of the pyrene ring system, being aromatic, will appear in the approximate range of δ 120-140 ppm. The specific chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the complex electronic environment of the fused aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of 2-pyrenecarboxylic acid will be characterized by the following key absorptions:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹, corresponding to the carbonyl of the carboxylic acid. Conjugation with the pyrene ring system may shift this absorption to a slightly lower wavenumber.

-

C=C Stretch (Aromatic): Multiple sharp, medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Bending (Aromatic): Absorptions in the 675-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-pyrenecarboxylic acid is dominated by the extended π-system of the pyrene core. It is expected to show multiple absorption bands characteristic of polycyclic aromatic hydrocarbons. The fine vibronic structure typical for pyrene derivatives should be observable. The spectrum will likely exhibit strong absorptions (π → π* transitions) in the UV region, with characteristic maxima around 240, 275, and 340 nm. The exact λmax values and molar absorptivities are solvent-dependent.

Experimental Protocols

Synthesis of 2-Pyrenecarboxylic Acid

A practical, large-scale synthesis of 2-pyrenecarboxylic acid has been reported, proceeding in three main steps from pyrene.[3][4] The general workflow is outlined below. For detailed experimental conditions, reagents, and purification methods, it is imperative to consult the primary literature.[4]

Caption: A generalized three-step synthesis of 2-pyrenecarboxylic acid from pyrene.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data for 2-pyrenecarboxylic acid. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-pyrenecarboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field strength spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of 2-pyrenecarboxylic acid in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Data Acquisition: Use a dual-beam spectrophotometer to record the absorbance from approximately 200 to 600 nm. A cuvette containing the pure solvent should be used as a reference.

Caption: Workflow for spectroscopic characterization of 2-pyrenecarboxylic acid.

References

Thermal Stability of 2-Pyrenecarboxylic Acid: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability of 2-pyrenecarboxylic acid. Due to a lack of specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 2-pyrenecarboxylic acid in the available literature, this document presents known physical properties and contextual thermal stability information derived from related compounds and general principles of organic acid decomposition. Furthermore, standardized experimental protocols for determining such thermal properties are provided to guide future research.

Core Data Summary

| Property | Value | Compound |

| Molecular Formula | C₁₇H₁₀O₂ | 2-Pyrenecarboxylic Acid |

| Molecular Weight | 246.26 g/mol | 2-Pyrenecarboxylic Acid |

| Boiling Point | 437.2 ± 14.0 °C at 760 mmHg | 2-Pyrenecarboxylic Acid |

| Flash Point | 197.3 ± 14.8 °C | 2-Pyrenecarboxylic Acid |

| Melting Point | 270-272 °C | 1-Pyrenecarboxylic Acid |

Putative Thermal Decomposition Mechanism

The thermal decomposition of aromatic carboxylic acids, such as 2-pyrenecarboxylic acid, typically proceeds via decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide. For many carboxylic acids, this occurs through a unimolecular heterolytic fission, forming a carbanion intermediate. Another possible pathway, particularly for compounds with high electron density on the alpha-carbon, is a bimolecular decarboxylation mechanism. In the case of 2-pyrenecarboxylic acid, the decomposition would likely result in the formation of pyrene and carbon dioxide. The presence of the polycyclic aromatic pyrene ring is expected to lend the molecule considerable thermal stability.

Experimental Protocols

To definitively determine the thermal stability of 2-pyrenecarboxylic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 2-pyrenecarboxylic acid decomposes by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 2-pyrenecarboxylic acid (typically 5-10 mg) is placed into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from room temperature to 600 °C.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature).

-

Data Analysis: The onset temperature of decomposition is determined from the point of significant mass loss on the thermogram. The derivative of the thermogram (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of 2-pyrenecarboxylic acid, providing further insight into its thermal properties.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program. A common procedure is a heat-cool-heat cycle to erase the sample's thermal history. For analysis, a heating rate of 10 °C/min is typically used.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This heat flow is plotted against temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC curve. The area under the melting peak is integrated to calculate the enthalpy of fusion.

Visualized Workflows and Relationships

A Proposed Framework for the Synthesis and Biological Evaluation of 2-Pyrenecarboxylic Acid Derivatives

The search results did identify related synthetic work, such as the use of 6,8-dibromo-2-pyrenecarboxylic acid as a precursor for 1,3-dibromopyrene, and the use of the hexyl ester of 2-pyrenecarboxylic acid as a reference compound in spectroscopic studies. However, these do not provide data on biological activity.

Due to this lack of specific quantitative data and detailed experimental findings, it is not possible to construct the requested in-depth technical guide with comparative data tables, detailed experimental protocols, and mechanistic diagrams for 2-pyrenecarboxylic acid derivatives.

Therefore, this document will instead provide a general workflow that researchers can adapt for the synthesis and subsequent biological evaluation of novel 2-pyrenecarboxylic acid derivatives, should they pursue this underexplored area of research. This serves as a foundational guide for initiating such a research program.

This section outlines a logical workflow from chemical synthesis to biological screening, providing a roadmap for investigating the potential therapeutic activities of novel 2-pyrenecarboxylic acid derivatives.

Synthesis of 2-Pyrenecarboxylic Acid Derivatives

The primary route to generating a library of candidate compounds is through the derivatization of the carboxylic acid group of 2-pyrenecarboxylic acid. A common and effective strategy is the formation of amides, which introduces chemical diversity and can significantly influence biological activity.

The general workflow for this synthesis is as follows:

-

Activation of the Carboxylic Acid: 2-pyrenecarboxylic acid is first converted into a more reactive species, typically an acyl chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amide Coupling: The resulting 2-pyrenecarbonyl chloride is then reacted with a selected primary or secondary amine. This step, known as aminolysis, forms the corresponding N-substituted 2-pyrenecarboxamide.

-

Purification and Characterization: The synthesized amide derivative is purified using standard techniques such as recrystallization or column chromatography. The structure and purity are then confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

This process can be repeated with a diverse range of amines to create a library of novel derivatives for biological screening.

Caption: General workflow for the synthesis and purification of 2-pyrenecarboxamide derivatives.

Biological Activity Screening Cascade

Once a library of pure, characterized derivatives is established, a tiered screening approach can be employed to identify potential biological activities efficiently. This cascade typically begins with broad, high-throughput in vitro assays and progresses to more specific mechanistic studies for the most promising "hit" compounds.

The proposed screening workflow is as follows:

-

Primary Screening (In Vitro): All synthesized derivatives are tested for general cytotoxic and antimicrobial activity.

-

Anticancer Screening: A common initial assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. This is performed against a panel of human cancer cell lines (e.g., breast, lung, colon cancer) to identify compounds that inhibit cell proliferation.

-

Antimicrobial Screening: The derivatives are tested against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

-

-

Secondary Screening & Dose-Response: Compounds that show significant activity in the primary screen ("hits") are further investigated.

-

IC₅₀/MIC Determination: For active compounds, full dose-response curves are generated to accurately determine the half-maximal inhibitory concentration (IC₅₀) for anticancer activity or confirm the MIC for antimicrobial activity.

-

Selectivity Testing: Cytotoxic compounds are tested against non-cancerous human cell lines (e.g., normal fibroblasts) to assess their selectivity. A good candidate should be significantly more toxic to cancer cells than to normal cells.

-

-

Mechanism of Action Studies: For highly potent and selective compounds, further experiments are designed to understand how they work.

-

Enzyme Inhibition Assays: If a specific enzyme is a suspected target (e.g., topoisomerases, kinases for anticancer agents), direct enzymatic assays are performed.

-

Cell-Based Assays: Techniques like flow cytometry can be used to study effects on the cell cycle or apoptosis (programmed cell death).

-

Theoretical Calculations on 2-Pyrenecarboxylic Acid: An In-depth Technical Guide

This guide provides a comprehensive overview of the theoretical calculations performed on 2-pyrenecarboxylic acid, a fluorescent polycyclic aromatic hydrocarbon derivative with potential applications in materials science and as a molecular probe. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural, electronic, and spectroscopic properties through computational chemistry methods.

Introduction

2-Pyrenecarboxylic acid (2-PCA) is a molecule of significant interest due to the unique photophysical properties of the pyrene moiety. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are crucial for understanding its molecular structure, reactivity, and spectroscopic behavior at an atomic level. This guide summarizes the key theoretical data and computational methodologies pertinent to the study of 2-PCA. While direct and comprehensive theoretical studies on 2-pyrenecarboxylic acid are not abundant in the public domain, this guide synthesizes available data from related pyrene derivatives and general computational chemistry literature to provide a foundational understanding.

Molecular Geometry Optimization

The first step in the theoretical investigation of a molecule is the optimization of its geometry to find the most stable conformation. This is typically achieved using DFT methods.

Methodology

Geometry optimization of 2-pyrenecarboxylic acid would generally be performed using a functional such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1] A suitable basis set, for example, 6-311G(d,p), is chosen to accurately describe the electronic distribution.[2] The optimization process involves finding the minimum on the potential energy surface, which corresponds to the equilibrium geometry of the molecule.

Predicted Structural Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | ~1.21 |

| C-O | ~1.35 |

| O-H | ~0.97 |

| C-C (aromatic) | 1.39 - 1.43 |

| C-C (pyrene-carboxyl) | ~1.49 |

| Bond Angles (°) ** | |

| O=C-O | ~123 |

| C-O-H | ~107 |

| C-C-C (aromatic) | 118 - 122 |

| Dihedral Angles (°) ** | |

| C(pyrene)-C-O-H | ~0 or ~180 |

Table 1: Predicted Geometrical Parameters for 2-Pyrenecarboxylic Acid. The values are estimations based on theoretical studies of analogous molecules.

Electronic Properties

The electronic properties of 2-PCA, such as the distribution of electron density and the energies of frontier molecular orbitals, are key to understanding its reactivity and photophysical behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.[3] For pyrene derivatives, the HOMO is typically a π-orbital delocalized over the pyrene ring, while the LUMO is a π*-orbital.

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -2.5 eV |

| HOMO-LUMO Gap | ~ 3.5 eV |

Table 2: Predicted Frontier Orbital Energies for 2-Pyrenecarboxylic Acid. These are typical values for pyrene derivatives calculated using DFT.[3][4]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[5] For 2-PCA, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a region of high electron density and a likely site for electrophilic attack. The hydroxyl hydrogen would exhibit a positive potential (blue), making it susceptible to nucleophilic attack.

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic features of 2-PCA, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and Raman)

DFT calculations can be used to predict the vibrational frequencies of a molecule.[6] These frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the chemical bonds. The calculated vibrational spectrum can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to aid in the assignment of spectral bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | ~3500 (monomer), ~3000 (dimer) |

| C=O stretch (carboxylic acid) | ~1750 (monomer), ~1700 (dimer) |

| C-O stretch (carboxylic acid) | ~1300 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1400 - 1600 |

Table 3: Predicted Key Vibrational Frequencies for 2-Pyrenecarboxylic Acid. The values for the O-H and C=O stretches can vary significantly depending on hydrogen bonding.[7]

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules.[8][9] It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For pyrene and its derivatives, the UV-Vis spectrum is characterized by intense π-π* transitions.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~350 | > 0.1 |

| S₀ → S₂ | ~335 | > 0.1 |

| S₀ → S₃ | ~280 | > 0.5 |

Table 4: Predicted UV-Vis Absorption Data for 2-Pyrenecarboxylic Acid. The exact positions and intensities of the absorption bands can be influenced by the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting the NMR chemical shifts (δ) of ¹H and ¹³C nuclei.[10][11] These calculations can aid in the assignment of experimental NMR spectra.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Carboxylic Acid) | 12 - 13 |

| ¹H (Aromatic) | 7.8 - 9.0 |

| ¹³C (Carbonyl) | ~170 |

| ¹³C (Aromatic) | 120 - 135 |

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Pyrenecarboxylic Acid. The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Experimental Protocols

The following sections outline the general computational methodologies that would be employed for the theoretical study of 2-pyrenecarboxylic acid.

Geometry Optimization and Frequency Calculations

Caption: Workflow for geometry optimization and frequency analysis.

The initial 3D structure of 2-pyrenecarboxylic acid is generated and then optimized using a DFT functional like B3LYP with a basis set such as 6-311G(d,p).[1][2] A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy.

Electronic Properties and Spectroscopic Calculations

Caption: Workflow for calculating electronic and spectroscopic properties.

Using the optimized geometry, a single-point energy calculation can be performed to obtain the electronic properties, including the HOMO and LUMO energies and the molecular electrostatic potential.[3][5] TD-DFT calculations are then carried out to simulate the UV-Vis spectrum, while GIAO-DFT calculations are used to predict the NMR chemical shifts.[8][9][11] Solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM).

Conclusion

Theoretical calculations provide invaluable insights into the structural, electronic, and spectroscopic properties of 2-pyrenecarboxylic acid. While a complete and dedicated computational study on this specific molecule is not yet widely published, the methodologies and expected results outlined in this guide, based on studies of similar compounds, offer a robust framework for its theoretical investigation. Such computational studies are essential for guiding experimental work and for the rational design of new materials and molecular probes based on the pyrene scaffold.

References

- 1. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. idc-online.com [idc-online.com]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Review of 2-Pyrenecarboxylic Acid: Synthesis, Properties, and Applications

An In-depth Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed technical overview of 2-pyrenecarboxylic acid, a fluorescent aromatic hydrocarbon that has garnered significant interest in various scientific fields. This document consolidates key research findings, focusing on its synthesis, physicochemical properties, and diverse applications, particularly in the realm of fluorescence spectroscopy and as a molecular probe. Experimental protocols and quantitative data are presented to serve as a practical resource for scientists and professionals in drug development and materials science.

Core Properties of 2-Pyrenecarboxylic Acid

2-Pyrenecarboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). Its rigid, planar structure and extensive π-conjugated system are responsible for its characteristic fluorescence. The presence of the carboxylic acid group at the 2-position allows for its covalent incorporation into other molecules, making it a versatile tool for fluorescent labeling.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 246.26 g/mol | [1][2][3] |

| CAS Number | 36428-96-3 | [1][2][4][5] |

| Melting Point | 326 °C | [2] |

| Boiling Point (Predicted) | 437.2±14.0 °C | [2] |

| Density (Predicted) | 1.411±0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.20±0.30 | [2] |

Synthesis of 2-Pyrenecarboxylic Acid

The synthesis of 2-pyrenecarboxylic acid is a critical aspect of its accessibility for research and commercial applications. An efficient and scalable synthesis is paramount. A robust, three-step process has been reported, affording the final product in a high overall yield.[6]

Synthetic Pathway Overview

Caption: A high-level overview of the three-step synthesis of 2-pyrenecarboxylic acid from pyrene.

Experimental Protocols

A practical, large-scale synthesis of 2-pyrenecarboxylic acid has been developed, with an overall yield exceeding 70% from pyrene.[6] The key steps involve a Friedel-Crafts acylation, followed by a base-induced Haller-Bauer cleavage and subsequent decarboxylation.

Step 1: Friedel-Crafts Acylation of Pyrene This initial step involves the reaction of pyrene with phthalic anhydride under Friedel-Crafts conditions to yield 1,2-phthaloylpyrene.

Step 2: Haller-Bauer Cleavage The intermediate, 1,2-phthaloylpyrene, undergoes a base-induced cleavage. This reaction is a crucial step in forming the carboxylic acid functionality at the desired position on the pyrene core.[6]

Step 3: Decarboxylation The final step is a decarboxylation reaction to yield the pure 2-pyrenecarboxylic acid. The crude product is often purified by hot filtration in a suitable solvent like toluene.[6]

A summary of reported synthesis conditions and yields is provided in the table below.

| Starting Material | Reagents and Conditions | Yield | Reference |

| Pyrene | 1. Phthalic anhydride, AlCl₃2. KOH, 195–215 °C3. Heat | >70% overall | [6] |

| 2-Methylpyrene | Potassium tert-butylate in 1,2-dimethoxyethane/water, reflux, 6h | 87% | [5] |

Applications of 2-Pyrenecarboxylic Acid

The unique photophysical properties of the pyrene moiety make 2-pyrenecarboxylic acid a valuable tool in various scientific disciplines. Its applications primarily stem from its use as a fluorescent probe.

Fluorescent Probes in Chemistry and Biology

Pyrene and its derivatives are widely utilized as fluorescent probes due to their high fluorescence quantum yield, low cytotoxicity, and excellent cell permeability.[7] The fluorescence emission of pyrene is highly sensitive to the local environment, which allows for the study of molecular interactions and dynamics.[8]

The carboxylic acid functionality of 2-pyrenecarboxylic acid enables its covalent attachment to other molecules, such as proteins, nucleic acids, and polymers, without significantly altering its fluorescent properties. This makes it an ideal candidate for a fluorescent tag.

Caption: Workflow illustrating the use of 2-pyrenecarboxylic acid as a fluorescent label for biomolecules.

Materials Science

In materials science, 2-pyrenecarboxylic acid and its derivatives have been employed in the development of novel functional materials. For instance, they can be used for the surface modification of carbon nanotubes and graphene, imparting fluorescence to these materials and enabling their use in various electronic and sensing applications.

Biological Activity

While the primary interest in 2-pyrenecarboxylic acid lies in its fluorescent properties, the biological activities of related carboxylic acids have been noted. For example, 2-pyrrolidone-5-carboxylic acid, produced by lactic acid bacteria, has demonstrated antimicrobial activity against various spoilage bacteria.[9] However, at present, there is limited research available on the specific biological activities of 2-pyrenecarboxylic acid itself.

Conclusion

2-Pyrenecarboxylic acid is a versatile and valuable compound in the fields of chemistry, biology, and materials science. Its robust synthesis and unique photophysical properties make it an excellent candidate for use as a fluorescent probe and for the development of advanced functional materials. The detailed experimental protocols and compiled data in this whitepaper are intended to facilitate further research and application of this intriguing molecule. As research progresses, it is anticipated that the full potential of 2-pyrenecarboxylic acid in areas such as diagnostics, sensing, and optoelectronics will be realized.

References

- 1. Pyrene-2-carboxylic acid | C17H10O2 | CID 334608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pyrene-2-carboxylic acid | 36428-96-3 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pyrene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 2-Pyrenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with 2-pyrenecarboxylic acid, a fluorescent probe useful for studying protein conformation, interactions, and dynamics. The method is based on the widely used carbodiimide chemistry, which facilitates the formation of a stable amide bond between the carboxyl group of the pyrene derivative and primary amine groups on the protein.

Introduction

Pyrene is a valuable fluorescent probe due to its high extinction coefficient, long fluorescence lifetime, and the sensitivity of its emission spectrum to the local environment. A key feature of pyrene is its ability to form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity (~10 Å). This property can be exploited to study protein-protein interactions, oligomerization, and conformational changes that alter the distance between two labeled sites. Labeling proteins with 2-pyrenecarboxylic acid allows for the introduction of this versatile fluorescent reporter to study various aspects of protein structure and function.

The protocol described herein utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxyl group of 2-pyrenecarboxylic acid, rendering it reactive towards primary amines, such as the ε-amino group of lysine residues on the protein surface.

Quantitative Data Summary

The efficiency of the labeling reaction and the characterization of the final conjugate are critical for reproducible experiments. The following table summarizes key quantitative parameters for the labeling protocol.

| Parameter | Value | Notes |

| Molar Extinction Coefficient (ε) of Pyrene | ~34,700 M⁻¹cm⁻¹ | For unassociated pyrene at the 0-0 peak.[1] A value of ~40,000 M⁻¹cm⁻¹ at 338 nm in methanol has been reported for similar pyrene derivatives.[2] |

| Excitation Wavelength (λex) | ~340 nm | |

| Emission Wavelength (λem) | Monomer: ~375-400 nm, Excimer: ~470 nm | |

| Recommended Molar Ratio (Pyrene:Protein) | 10:1 to 20:1 | This should be optimized for the specific protein and desired degree of labeling. |

| Recommended EDC:NHS Molar Ratio | 1:1 to 1:2 | |

| Typical Protein Concentration | 1-5 mg/mL | Higher concentrations generally lead to better labeling efficiency. |

| Reaction Time | 2-4 hours at room temperature, or overnight at 4°C | |

| Purification Method | Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis | To remove unreacted pyrene and coupling reagents. |

Experimental Protocol

This protocol details the steps for labeling a protein with 2-pyrenecarboxylic acid using EDC/NHS chemistry.

Materials:

-

Protein of interest

-

2-Pyrenecarboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

-

Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (Phosphate-Buffered Saline, PBS)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO)

-

Spectrophotometer and Fluorometer

Procedure:

Step 1: Preparation of Reagents

-

Protein Solution: Prepare a solution of the protein to be labeled in the Coupling Buffer at a concentration of 1-5 mg/mL. If the protein buffer contains primary amines (e.g., Tris), it must be exchanged for the Coupling Buffer via dialysis or a desalting column.

-

2-Pyrenecarboxylic Acid Stock Solution: Prepare a 10 mM stock solution of 2-pyrenecarboxylic acid in anhydrous DMF or DMSO.

-

EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare 100 mM solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. These reagents are moisture-sensitive and should be handled accordingly.

Step 2: Activation of 2-Pyrenecarboxylic Acid

-

In a microcentrifuge tube, combine the desired volume of the 10 mM 2-pyrenecarboxylic acid stock solution with the EDC and NHS/Sulfo-NHS solutions. A 1:1:1 molar ratio is a good starting point. For example, to a solution containing a 10-fold molar excess of pyrene over the protein, add an equimolar amount of EDC and NHS.

-

Incubate the activation reaction for 15-30 minutes at room temperature in the dark.

Step 3: Conjugation to the Protein

-

Add the activated 2-pyrenecarboxylic acid mixture to the protein solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

Step 4: Quenching the Reaction

-

To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-50 mM.

-

Incubate for 30 minutes at room temperature.

Step 5: Purification of the Labeled Protein

-

Remove unreacted 2-pyrenecarboxylic acid and coupling reagents by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).

-

Alternatively, purify the labeled protein by extensive dialysis against the storage buffer.

-

Collect the protein-containing fractions.

Step 6: Characterization of the Labeled Protein

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of pyrene (~340 nm, A₃₄₀).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the pyrene at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₃₄₀ × CF)] / ε_protein

-

Where CF is the correction factor (A₂₈₀ of pyrene / A₃₄₀ of pyrene), and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula:

-

DOL = A₃₄₀ / (ε_pyrene × Protein Concentration (M))

-

Use ε_pyrene ≈ 34,700 M⁻¹cm⁻¹.

-

-

-

Functional Analysis:

-

Perform a functional assay to ensure that the labeling process has not significantly altered the protein's activity.

-

Visualizations

Caption: Experimental workflow for labeling proteins with 2-pyrenecarboxylic acid.

References

Application of 2-Pyrenecarboxylic Acid in Organic Light-Emitting Diodes (OLEDs)

Affiliation: Google Research

Abstract

2-Pyrenecarboxylic acid and its derivatives are emerging as versatile materials in the field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs). The pyrene moiety, a polycyclic aromatic hydrocarbon, is well-regarded for its high fluorescence quantum yield, excellent charge carrier mobility, and robust thermal and chemical stability. The introduction of a carboxylic acid group at the 2-position of the pyrene core offers a strategic handle for tuning the molecule's electronic properties and for anchoring it to various surfaces, thereby enabling its use in multiple functional layers of an OLED device. This application note explores the potential roles of 2-pyrenecarboxylic acid as an electron-transporting material, a surface modifier for electrodes, and as a ligand in emissive metal complexes. Detailed protocols for material synthesis and device fabrication are provided, along with a summary of performance data from related pyrene derivatives to guide future research and development.

Introduction

Organic Light-Emitting Diodes (OLEDs) have become a leading technology for next-generation displays and solid-state lighting, owing to their high contrast, wide viewing angles, and compatibility with flexible substrates. The performance of an OLED is critically dependent on the properties of the organic materials used in its multilayered structure, which typically includes a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL).

Pyrene-based molecules have been extensively investigated for various roles within OLEDs due to their inherent photophysical properties.[1] The rigid, planar structure of pyrene facilitates strong π-π stacking, which is beneficial for charge transport.[2] However, this same property can also lead to detrimental excimer formation, causing a red-shift in emission and reduced efficiency.[3] Chemical modification of the pyrene core is a key strategy to mitigate these issues while fine-tuning the material's properties for specific applications.[4]

The addition of a carboxylic acid group, as in 2-pyrenecarboxylic acid, introduces several advantageous features. The electron-withdrawing nature of the carboxyl group can modify the HOMO/LUMO energy levels of the pyrene core, potentially enhancing electron injection and transport.[5] Furthermore, the carboxylic acid moiety can serve as an effective anchoring group to metal oxide surfaces, such as indium tin oxide (ITO) anodes or zinc oxide (ZnO) electron transport layers, improving interfacial contact and charge injection efficiency. It can also act as a ligand for the formation of emissive metal complexes.

Potential Applications of 2-Pyrenecarboxylic Acid in OLEDs

Electron Transport Layer (ETL) Material

Computational studies on pyrene acetic acid, a structurally similar molecule, suggest that the presence of the carboxylic acid group can lead to favorable electron transport properties.[5] The reorganization energy for electron transport in pyrene acetic acid was calculated to be low (0.249 eV), which is comparable to or better than some established ETL materials like Alq3 (0.28 eV).[5] This suggests that 2-pyrenecarboxylic acid could function as an effective ETL material, facilitating the transport of electrons from the cathode to the emissive layer.

Hole Injection Layer (HIL) Modifier

The carboxylic acid group can be used to modify the surface of the anode, typically indium tin oxide (ITO). By forming a self-assembled monolayer (SAM) on the ITO surface, 2-pyrenecarboxylic acid can alter the work function of the anode, reducing the energy barrier for hole injection into the hole transport layer.[6][7] This can lead to a lower turn-on voltage and improved device efficiency.

Ancillary Ligand in Phosphorescent Emitters

While not as common as β-diketonates or picolinates, carboxylic acids can serve as ancillary ligands in phosphorescent iridium(III) or platinum(II) complexes.[8][9] The electronic properties of the 2-pyrenecarboxylate ligand could influence the metal-to-ligand charge transfer (MLCT) states of the complex, thereby tuning the emission color and phosphorescence quantum yield.[10] The pyrene moiety itself can also participate in the emissive process, potentially leading to novel dual-emissive properties.

Quantitative Data Presentation

While direct experimental data for OLEDs employing 2-pyrenecarboxylic acid is not yet widely published, the performance of various other pyrene derivatives in different roles provides a benchmark for expected performance.

Table 1: Performance of OLEDs Incorporating Pyrene Derivatives in Various Roles

| Role of Pyrene Derivative | Pyrene Derivative | Device Structure (Simplified) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Emission Color | Reference |

| Hole-Transporting Material | Py-Br (a pyrene-pyridine derivative) | ITO/HTL/CBP:Ir(ppy)₂acac/TPBi/LiF/Al | 17,300 | 22.4 | - | 9.0 | Yellow | [11][12] |

| Blue Emitter (Non-doped) | PyPI-Py (a pyrene-imidazole derivative) | ITO/MoO₃/TAPC/Emitter/TPBi/LiF/Al | 75,687 | 13.38 | - | 8.52 | Blue | [2] |

| Blue Emitter (Non-doped) | Py-TPE (a pyrene-TPE derivative) | ITO/HATCN/TAPC/TCTA/Emitter/Bepp₂/Liq/Al | 15,750 | 7.34 | 6.40 | 3.19 | Sky-Blue | [13] |

| Blue Emitter (Non-doped) | Compound B (a pyrene-benzimidazole derivative) | ITO/PEDOT:PSS/NPB/Emitter/TPBi/LiF/Al | 290 | - | - | 4.3 | Blue | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis of a 2-pyrenecarboxylic acid derivative and its incorporation into an OLED device.

Protocol for Synthesis of a Pyrene-Based Emitter

This protocol describes the synthesis of a pyrene-imidazole derivative, adapted from a known procedure, which could be modified for 2-pyrenecarboxylic acid derivatives.[2]

Synthesis of 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py)

-

Reaction Setup: To a 100 mL three-necked flask, add pyrene-4,5-dione (1.0 mmol), 1-(4-aminophenyl)pyrene (1.0 mmol), benzaldehyde (1.2 mmol), and ammonium acetate (10.0 mmol).

-

Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

-

Reflux: Heat the mixture to reflux at 120 °C under a nitrogen atmosphere and maintain for 12 hours.

-

Cooling and Filtration: After cooling to room temperature, a precipitate will form. Filter the mixture and wash the solid with a water/acetic acid mixture (3:1, 40 mL).

-

Purification: The crude product is purified by column chromatography on silica gel, followed by sublimation to yield the final white product.

Protocol for OLED Device Fabrication (Solution-Processing)

This protocol outlines the fabrication of a solution-processed OLED using a pyrene derivative as the hole-transporting layer.[12]

Device Structure: ITO / PEDOT:PSS / HTL (Pyrene Derivative) / Emissive Layer / TPBi / LiF / Al

-

Substrate Cleaning: Clean patterned indium tin oxide (ITO) glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 20 minutes.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

-

Hole Transport Layer (HTL) Deposition: Prepare a solution of the pyrene derivative (e.g., Py-Br) in chloroform (10 mg/mL). Spin-coat the HTL solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal at 90 °C for 30 minutes inside the glovebox.

-

Emissive Layer (EML) Deposition: Prepare a solution of the emissive layer components, for example, CBP as the host and Ir(ppy)₂(acac) as the dopant, in chloroform. Spin-coat the EML solution onto the HTL.

-

Electron Transport and Injection Layer Deposition: Transfer the substrates to a thermal evaporator. Deposit a 30 nm layer of TPBi (2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) as the ETL under a high vacuum (5 × 10⁻⁶ Torr).

-

Cathode Deposition: Subsequently, deposit a 1 nm layer of lithium fluoride (LiF) as the electron injection layer, followed by a 150 nm layer of aluminum (Al) as the cathode without breaking the vacuum.

Mandatory Visualizations

Logical Relationships in OLED Function

The following diagram illustrates the key processes within a multilayer OLED, from charge injection to light emission, highlighting the potential roles for a 2-pyrenecarboxylic acid derivative.

Caption: Potential roles of 2-pyrenecarboxylic acid (2-PCA) in an OLED.

Experimental Workflow

This diagram outlines the typical experimental workflow from material synthesis to the characterization of a final OLED device.

Caption: Experimental workflow for OLED development with new materials.

Conclusion

2-Pyrenecarboxylic acid represents a promising, yet underexplored, platform for the development of novel materials for organic light-emitting diodes. Its unique combination of a highly fluorescent pyrene core and a versatile carboxylic acid functional group opens up possibilities for its application in multiple layers of an OLED stack. Based on theoretical studies and the performance of analogous pyrene derivatives, 2-pyrenecarboxylic acid and its derivatives are expected to be valuable candidates for electron transport materials, surface modifiers, and ligands in emissive complexes. The experimental protocols provided herein offer a roadmap for the synthesis and fabrication of OLEDs incorporating these novel materials. Further experimental validation is required to fully elucidate the potential of 2-pyrenecarboxylic acid and to optimize its performance in next-generation OLED technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.as.uky.edu [chem.as.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. Synthesis and Performance of Deep-Red Phosphorescent Iridium Complexes with Pyrone as an Auxiliary Ligand [mdpi.com]

- 9. Ancillary ligand-assisted robust deep-red emission in iridium(iii) complexes for solution-processable phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. Blue light emitting Ir(III) compounds for OLEDs - new insights into ancillary ligand effects on the emitting triplet state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrene-based blue emitters with aggregation-induced emission features for high-performance organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for HPLC Analysis of 2-Pyrenecarboxylic Acid via Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrenecarboxylic acid is a fluorescent polycyclic aromatic hydrocarbon (PAH) derivative. Its analysis by High-Performance Liquid Chromatography (HPLC) is crucial in various research and development areas, including environmental monitoring and as a fluorescent tag in biological studies. However, its inherent polarity can lead to poor chromatographic retention and peak shape on reverse-phase columns. Furthermore, to achieve high sensitivity, especially at trace levels, derivatization of the carboxylic acid group is often necessary to enhance its fluorescence quantum yield and improve its chromatographic behavior.

These application notes provide detailed protocols for the derivatization of 2-pyrenecarboxylic acid for HPLC analysis with fluorescence detection. Two primary methods are presented: esterification using 9-anthryldiazomethane (ADAM) and amidation using 1-pyrenemethylamine. These methods convert the polar carboxylic acid into a less polar, highly fluorescent derivative, enabling sensitive and reliable quantification.

Derivatization Methods and Protocols

Two robust methods for the derivatization of 2-pyrenecarboxylic acid are detailed below. The choice of method may depend on the specific analytical requirements, such as desired sensitivity and potential interferences in the sample matrix.

Method 1: Esterification with 9-Anthryldiazomethane (ADAM)

This method involves the reaction of 2-pyrenecarboxylic acid with ADAM to form a highly fluorescent ester. Diazoalkanes like ADAM react with carboxylic acids without the need for a catalyst, providing a clean and straightforward derivatization procedure.[1]

2.1.1. Experimental Protocol

Materials:

-

2-Pyrenecarboxylic acid standard

-

9-Anthryldiazomethane (ADAM) solution (e.g., 0.1% w/v in a suitable solvent like ethyl acetate)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Standard laboratory glassware and pipettes

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of 2-pyrenecarboxylic acid in methanol (e.g., 1 mg/mL). From this stock, prepare a series of working standard solutions by serial dilution in methanol to cover the desired concentration range.

-

Derivatization Reaction:

-

In a clean vial, add 100 µL of the 2-pyrenecarboxylic acid standard solution.

-

Add 200 µL of the 9-anthryldiazomethane (ADAM) solution.

-

Vortex the mixture gently and allow it to react at room temperature for approximately 30 minutes in the dark. The reaction is typically complete when the yellow color of the ADAM reagent disappears.

-

-

Sample Work-up:

-

After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the HPLC mobile phase (e.g., acetonitrile/water mixture).

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 70% acetonitrile and increase to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detector Wavelengths: Excitation (λex) = 365 nm, Emission (λem) = 412 nm.

-

2.1.2. Reaction Mechanism: Esterification with ADAM

The derivatization of 2-pyrenecarboxylic acid with 9-anthryldiazomethane proceeds via an esterification reaction. The acidic proton of the carboxylic acid protonates the diazomethane, leading to the formation of a diazonium ion and a carboxylate. The carboxylate then acts as a nucleophile, attacking the methylene group and displacing nitrogen gas to form the corresponding 9-anthrylmethyl ester.

Caption: Reaction of 2-pyrenecarboxylic acid with ADAM to form a fluorescent ester.

Method 2: Amidation with 1-Pyrenemethylamine

This method involves the formation of an amide bond between 2-pyrenecarboxylic acid and 1-pyrenemethylamine. This reaction typically requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.

2.2.1. Experimental Protocol

Materials:

-

2-Pyrenecarboxylic acid standard

-

1-Pyrenemethylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)

-

Triethylamine or Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF) or Acetonitrile (ACN) (anhydrous)

-

HPLC grade solvents as in Method 1

-

Standard laboratory glassware and pipettes

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of 2-pyrenecarboxylic acid in DMF or ACN (e.g., 1 mg/mL). Prepare working standards by serial dilution.

-

Derivatization Reaction:

-

In a clean vial, add 100 µL of the 2-pyrenecarboxylic acid standard solution.

-

Add 1.2 equivalents of 1-pyrenemethylamine hydrochloride.

-

Add 1.5 equivalents of EDC (and 1.2 equivalents of NHS, if used).

-

Add 2-3 equivalents of a non-nucleophilic base such as triethylamine or DIEA to neutralize the hydrochloride salt and facilitate the reaction.

-